4,7-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine
Description
4,7-Dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a heterocyclic compound featuring:
- A quinazoline core substituted with methyl groups at positions 4 and 5.
- A 1,3,5-triazine ring linked via an amine group.
- A 2-phenylethyl substituent on the triazine moiety.
This structural combination confers unique physicochemical properties, such as moderate lipophilicity (logP ~3.5) and a molecular weight of ~370 g/mol, which influence its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C21H24N6 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
4,7-dimethyl-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C21H24N6/c1-15-8-9-18-16(2)24-21(25-19(18)12-15)26-20-22-13-27(14-23-20)11-10-17-6-4-3-5-7-17/h3-9,12H,10-11,13-14H2,1-2H3,(H2,22,23,24,25,26) |
InChI Key |
PQEHCZXURZXUJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NCN(CN3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,7-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves several steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a reaction involving anthranilic acid and formamide.
Introduction of the Triazine Ring: The triazine ring is introduced through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The final compound is obtained by introducing the 2-phenylethyl group and other substituents through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.
Chemical Reactions Analysis
4,7-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,7-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Variations
The following table highlights key structural analogs and their distinguishing features:
| Compound Name | Structural Features | Biological Activity | Key Differences vs. Target Compound |
|---|---|---|---|
| N-[5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine | - 4-Methoxybenzyl substituent on triazine - Methyl groups at quinazoline positions 4 and 7 |
Enhanced lipophilicity; enzyme inhibition (e.g., kinases) | Substituent: 4-Methoxybenzyl vs. 2-phenylethyl. Higher electron density due to methoxy group may alter receptor binding. |
| 6-Ethyl-4-methyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine | - Ethyl and methyl groups at quinazoline positions 6 and 4 - 2-Phenylethyl on triazine |
Anticancer activity (in vitro IC₅₀ ~2.5 µM for kinase inhibition) | Substituent: Ethyl at quinazoline position 4. Increased steric bulk may reduce target selectivity. |
| N-{5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-6-methoxy-4-methylquinazolin-2-amine | - 3,4-Dimethoxyphenyl-ethyl on triazine - Methoxy at quinazoline position 6 |
Kinase inhibition; enhanced solubility (logP ~2.8) | Substituent: Dimethoxyphenyl enhances π-π stacking; methoxy group improves solubility. |
| N-(5-Benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-chloro-4-phenylquinazolin-2-amine | - Benzyl on triazine - Chloro and phenyl groups on quinazoline |
Antitumor activity (IC₅₀ ~1.8 µM in breast cancer lines) | Substituent: Chloro and phenyl groups increase electrophilicity, potentially enhancing DNA interaction. |
Key Trends in Bioactivity
- Enzyme Inhibition : The 2-phenylethyl group in the target compound balances hydrophobicity and aromatic interactions, making it selective for ATP-binding pockets in kinases .
- Anticancer Potential: Analogs with chloro or ethyl groups (e.g., ) show lower IC₅₀ values in vitro, suggesting substituent size and electronegativity critically impact potency.
Mechanism of Action
The target compound’s quinazoline-triazine scaffold inhibits kinases by:
Competing with ATP for binding pockets via aromatic stacking.
Stabilizing inactive kinase conformations through hydrogen bonding with triazine nitrogen atoms .
Analog-specific mechanisms:
- Methoxybenzyl derivatives () may enhance binding to hydrophobic kinase domains.
- Chlorophenyl analogs () could intercalate DNA or alkylate cysteine residues.
Uniqueness of the Target Compound
The 4,7-dimethylquinazoline and 2-phenylethyl-triazine combination offers:
- Optimal Lipophilicity : Balances solubility and cell permeability.
- Selective Kinase Inhibition : Reduced off-target effects compared to bulkier analogs (e.g., ethyl or chloro derivatives).
- Synthetic Feasibility : Streamlined synthesis vs. dimethoxy or benzodioxole-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
